"physicochemical properties of 4-Amino-2-methylthio-5-nitrothiazole"
"physicochemical properties of 4-Amino-2-methylthio-5-nitrothiazole"
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-2-methylthio-5-nitrothiazole
Foreword: A Molecule of Strategic Importance
In the landscape of modern medicinal and materials chemistry, the thiazole scaffold remains a cornerstone for innovation. Among its myriad derivatives, 4-Amino-2-methylthio-5-nitrothiazole (CAS No. 127346-42-3) emerges as a heterocyclic compound of significant interest. Its unique constellation of functional groups—a primary amine, a methylthio ether, and a nitro group—on a planar thiazole ring system endows it with a rich chemical reactivity and a compelling biological profile.[1] This guide offers a comprehensive exploration of its fundamental physicochemical properties, moving from core structural data to practical experimental workflows. The insights herein are intended to empower researchers, scientists, and drug development professionals to harness the full potential of this versatile synthetic intermediate.
Part 1: Molecular Identity and Core Physicochemical Parameters
A molecule's utility is fundamentally dictated by its structure and inherent physical properties. This section delineates the foundational data for 4-Amino-2-methylthio-5-nitrothiazole, providing the essential parameters for its application in research and synthesis.
Structural and Chemical Identifiers
The compound is a substituted nitrothiazole featuring a planar, π-electron-delocalized ring structure that contributes to its overall stability.[1] The strategic placement of its functional groups is pivotal to its chemical behavior: the nucleophilic amino group, the lipophilic methylthio group, and the electron-withdrawing nitro group, which is often crucial for its observed biological activities.[1]
Table 1: Chemical Identity and Structural Descriptors
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 2-methylsulfanyl-5-nitro-1,3-thiazol-4-amine | [2] |
| CAS Number | 127346-42-3 | [2] |
| Molecular Formula | C₄H₅N₃O₂S₂ | [1] |
| Molecular Weight | 191.23 g/mol | [1] |
| Canonical SMILES | CSC1=NC(N)=C([O-])S1 | [2] |
| InChI Key | ZPCLHYJMLDEAHT-UHFFFAOYSA-N |[2] |
Fundamental Physical Properties
The physical state and thermal behavior of a compound are critical for its handling, formulation, and reaction design. The properties of 4-Amino-2-methylthio-5-nitrothiazole are consistent with a substituted, solid aromatic heterocycle.
Table 2: Key Physicochemical Data
| Property | Value | Notes |
|---|---|---|
| Physical State | Solid | [2] |
| Melting Point | 175-180°C | [2][3] |
| Boiling Point | 411.5 ± 48.0 °C | Predicted Value[3] |
| Density | 1.61 ± 0.1 g/cm³ | Predicted Value[3] |
| pKa | -0.76 ± 0.10 | Predicted Value[3] |
Expert Insight: The observed melting point of 175-180°C is informative when compared to structurally related analogs. For instance, 2-amino-5-nitrothiazole, lacking the 2-methylthio group, exhibits a higher melting point of 195-200°C with decomposition.[1] This suggests that the substitution pattern significantly influences the crystal lattice energy and intermolecular forces, a key consideration for polymorphism screening in drug development. The predicted pKa indicates the amino group is weakly basic, a factor that will govern its ionization state in physiological media.
Part 2: Solubility and Partitioning Behavior
The solubility and lipophilicity of a molecule are paramount in drug discovery, governing its absorption, distribution, metabolism, and excretion (ADME) profile.
Aqueous and Organic Solubility Profile
Consistent with many substituted thiazoles, 4-Amino-2-methylthio-5-nitrothiazole demonstrates poor water solubility.[1] The molecule's overall hydrophobic character, driven by the thiazole ring and methylthio group, predominates over the polar contributions from the amino and nitro moieties.[1] In contrast, it is expected to have moderate solubility in common organic solvents like DMSO and ethanol. The analogous compound 2-amino-5-nitrothiazole has a documented aqueous solubility of less than 0.1 g/100 mL at 20°C.[1][4]
Experimental Protocol: Solubility Determination via Shake-Flask Method
To provide actionable data for formulation development, a standardized equilibrium solubility assessment is necessary. The shake-flask method (aligned with OECD Guideline 105) is a robust and trustworthy approach.
Methodology:
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Preparation: Add an excess amount of 4-Amino-2-methylthio-5-nitrothiazole to a series of vials containing the chosen solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol, DMSO).
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Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C) for a minimum of 24 hours to ensure equilibrium is reached. A second time point (e.g., 48 hours) is recommended to confirm equilibrium.
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Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.
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Sampling & Dilution: Carefully remove a precise aliquot from the supernatant and dilute it with an appropriate mobile phase for analysis.
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Quantification: Analyze the diluted samples using a validated HPLC-UV method against a standard curve prepared from a known concentration stock solution.
Causality Behind Choices: Using pH 7.4 buffer is critical for simulating physiological conditions. Including solvents like DMSO and ethanol provides data essential for preparing stock solutions for in vitro assays. Confirming equilibrium at two time points ensures the measured solubility is the true thermodynamic solubility, a self-validating step in the protocol.
Diagram: Shake-Flask Solubility Workflow
Caption: Workflow for determining thermodynamic solubility.
Part 3: Analytical & Spectroscopic Characterization
Unambiguous identification and purity assessment are non-negotiable in scientific research. A combination of spectroscopic and chromatographic methods provides a complete analytical fingerprint of the molecule.
Spectroscopic Profile
While specific experimental spectra for this compound are not widely published, its structure allows for confident prediction of its key spectroscopic features based on well-established principles and data from analogous structures.[5][6][7]
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¹H NMR: Expected signals would include a singlet for the methylthio (-SCH₃) protons around 2.5-2.8 ppm, a broad singlet for the amino (-NH₂) protons (which may be solvent-dependent), and potentially a singlet for the C4-proton of the thiazole ring if it were present, though this position is substituted.
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¹³C NMR: Key resonances would correspond to the methylthio carbon, and the distinct carbons of the thiazole ring, with the carbon atoms attached to the nitro and amino groups showing characteristic shifts.
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FTIR: Vibrational modes would include N-H stretching for the amino group (~3300-3500 cm⁻¹), asymmetric and symmetric stretching for the nitro group (-NO₂) around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively, and characteristic C=N and C-S stretching from the thiazole ring.
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UV-Vis Spectroscopy: Like its analog 2-amino-5-nitrothiazole, which has a λ_max around 386 nm, this compound is expected to show strong absorbance in the UV-Vis region due to its extended π-conjugated system.[8]
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Mass Spectrometry: The high-resolution mass spectrum should confirm the molecular formula C₄H₅N₃O₂S₂ with high accuracy.[1] Fragmentation patterns would likely involve the loss of the nitro group and cleavage related to the methylthio substituent.
Protocol: Purity Assessment by Reversed-Phase HPLC
A robust HPLC method is essential for verifying the purity of synthetic batches and for quantification in other assays.
Methodology:
-
System: A standard HPLC system with a UV detector.
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm and a secondary wavelength near the compound's expected λ_max.
-
Sample Preparation: Dissolve the compound in DMSO or Acetonitrile to a concentration of ~1 mg/mL and inject 5-10 µL.
Expert Insight: The choice of a C18 column is standard for small molecules of moderate polarity. Using a formic acid modifier improves peak shape and ensures the amino group is protonated, leading to consistent retention. A gradient elution is crucial for separating the main peak from potential impurities with different polarities. This method provides a self-validating system for purity assessment, where peak area percentage can be used to quantify purity.
Diagram: Analytical Workflow for Purity Confirmation
Caption: HPLC workflow for purity analysis.
Part 4: Chemical Reactivity and Stability
Understanding a molecule's reactivity and stability is key to its successful use as a synthetic intermediate and for ensuring its long-term integrity.
Key Chemical Transformations
The functional groups of 4-Amino-2-methylthio-5-nitrothiazole make it a versatile platform for further chemical synthesis.[1]
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Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation dramatically alters the electronic properties and biological activity of the scaffold, opening pathways to new derivatives.
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Reactions of the Amino Group: The 4-amino group can undergo acylation, alkylation, or diazotization, allowing for the introduction of diverse substituents.
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Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases (imines), which are valuable intermediates for constructing more complex molecular architectures.[1]
Stability and Storage
For maintaining the integrity of the compound, proper storage is essential. Based on the chemical nature of nitroaromatic compounds and general laboratory best practices:
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Stability: The compound is stable under normal ambient conditions.
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Incompatibilities: Avoid contact with strong acids and strong oxidizing agents to prevent degradation or hazardous reactions.[9]
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Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[9]
Conclusion and Future Directions
4-Amino-2-methylthio-5-nitrothiazole presents a compelling profile for researchers in drug discovery and materials science. Its well-defined molecular structure, characterized by a melting point of 175-180°C and poor aqueous solubility, is complemented by a rich chemical reactivity centered on its three distinct functional groups.[1][2][3] This guide provides a foundational understanding and practical protocols for its analysis and use.
Future research should focus on obtaining experimental data for its predicted properties, such as pKa and LogP, and performing single-crystal X-ray diffraction to definitively map its solid-state structure. Further exploration of its biological activity, particularly as an antiprotozoal and antibacterial agent, is warranted and will undoubtedly build upon the fundamental physicochemical knowledge outlined here.[1]
References
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Synthesis of 2-amino-5-nitrothiazole - PrepChem.com. Available from: [Link]
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